

1H-Indazole-7-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Indazole-7-sulfonamide

Cat. No.: B061884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Indazole-7-sulfonamide**, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental properties, synthesis methodologies, and potential biological activities, drawing upon data from related structural analogs to offer a thorough profile for research and development applications.

Core Compound Data

Property	Value	Source
CAS Number	160975-45-1	[cite:]
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	[cite:]
Molecular Weight	197.21 g/mol	[cite:]

Synthesis Protocols

While a specific, detailed protocol for the synthesis of **1H-Indazole-7-sulfonamide** is not readily available in the public domain, a general and representative synthesis can be extrapolated from the preparation of structurally similar N-(7-indazolyl)benzenesulfonamide derivatives. The synthesis typically involves the sulfonylation of a 7-aminoindazole precursor.

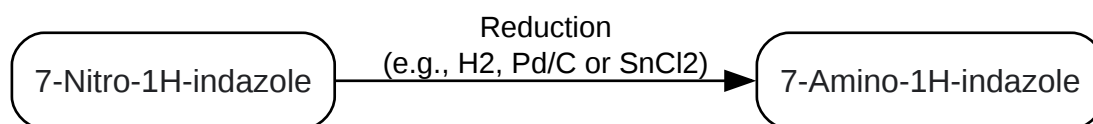
Representative Experimental Protocol: Synthesis of N-(7-indazolyl)benzenesulfonamide Derivatives

This protocol is based on established methods for the synthesis of related compounds and serves as a foundational procedure that can be adapted for **1H-Indazole-7-sulfonamide**.

Step 1: Preparation of 7-Amino-1H-indazole

The synthesis of the key intermediate, 7-amino-1H-indazole, can be achieved through the reduction of a corresponding nitro-indazole precursor.

- Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: General reduction of 7-nitro-1H-indazole.

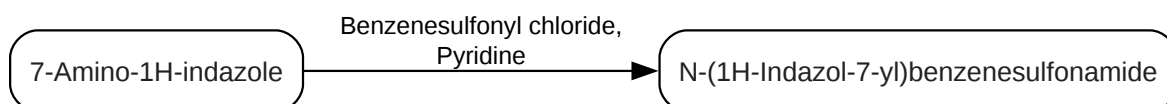
- Procedure:
 - Dissolve 7-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.
 - Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or tin(II) chloride (SnCl₂) in the presence of a strong acid.
 - If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
 - If using a chemical reductant, stir the reaction mixture at room temperature or with gentle heating.
 - Upon completion, filter the reaction mixture to remove the catalyst (if applicable) or perform an aqueous work-up to remove inorganic salts.

- Purify the crude 7-amino-1H-indazole by recrystallization or column chromatography.

Step 2: Sulfonylation of 7-Amino-1H-indazole

The aminosulfonamide is formed by reacting the aminoindazole with a sulfonyl chloride. To obtain the parent **1H-Indazole-7-sulfonamide**, chlorosulfonic acid followed by ammonolysis would be a plausible route, though this requires careful handling of highly reactive intermediates. A more direct laboratory synthesis would involve a protected sulfamoyl chloride. For the purpose of this guide, a general sulfonylation to produce N-aryl derivatives is described.

- Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 2: Sulfonylation of 7-amino-1H-indazole.

- Procedure:
 - Dissolve 7-amino-1H-indazole in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere.
 - Cool the solution in an ice bath.
 - Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled solution.
 - Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
 - Quench the reaction with water or an aqueous solution of a mild acid.
 - Extract the product with an organic solvent like ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While specific biological data for **1H-Indazole-7-sulfonamide** is limited, the indazole-sulfonamide scaffold is prevalent in a variety of biologically active molecules, suggesting its potential as a pharmacophore. Research on closely related analogs has identified activities such as cell cycle inhibition and kinase inhibition.

Cell Cycle Inhibition

Derivatives of N-(7-indazolyl)benzenesulfonamide have been synthesized and evaluated for their antiproliferative activities. One such derivative, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, was identified as a potent inhibitor of murine leukemia L1210 cells with an IC_{50} of 0.44 μ M. This suggests that compounds based on the **1H-indazole-7-sulfonamide** core may interfere with the cell division cycle, a key target in cancer therapy.

Table of Antiproliferative Activity of a Related Compound

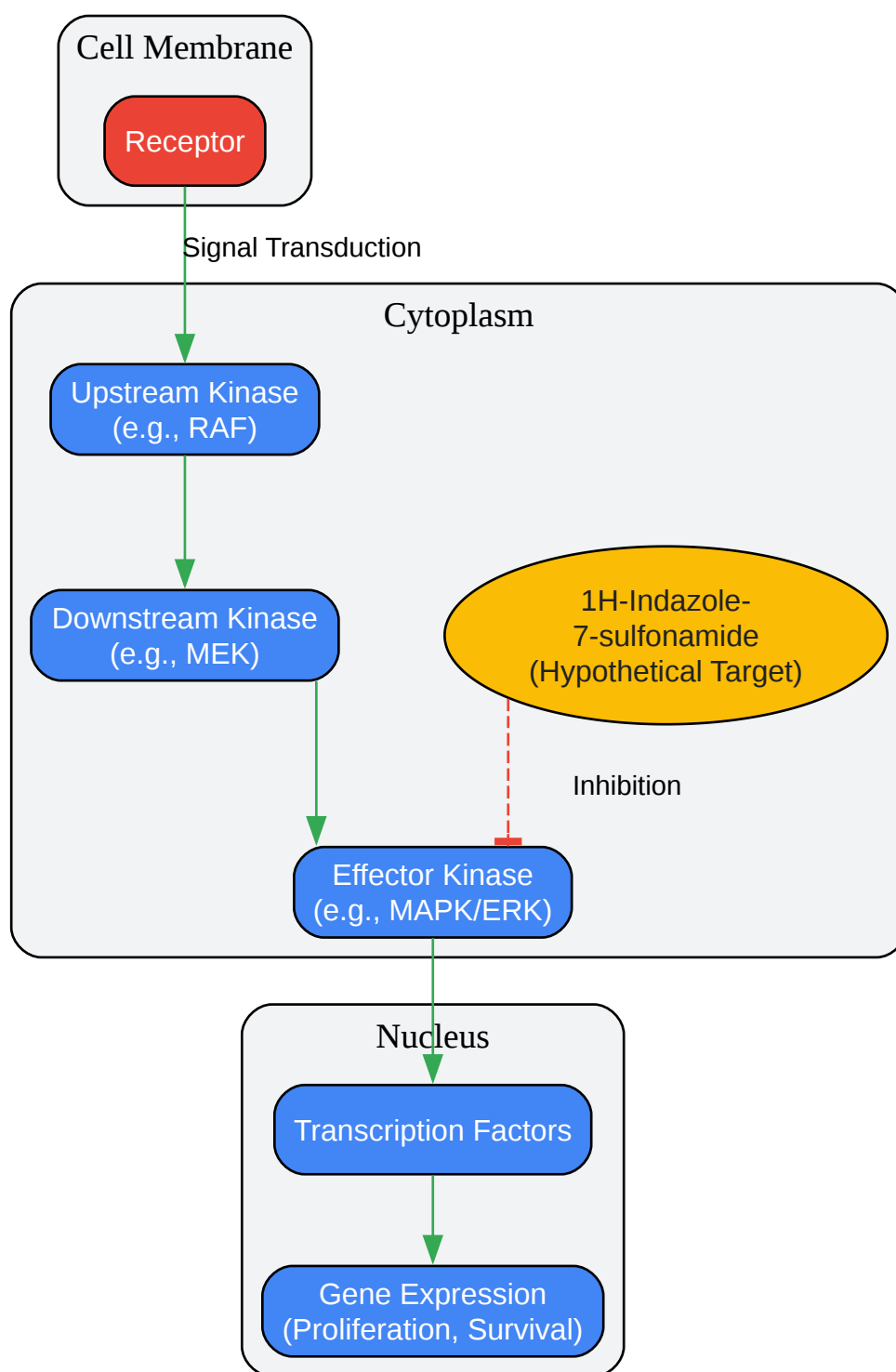
Compound	Cell Line	IC_{50} (μ M)
4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide	L1210 (murine leukemia)	0.44

Kinase Inhibition

Other indazole-sulfonamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting a potential role in targeting cancer-related signaling pathways.

Hypothesized Signaling Pathway Involvement

Based on the activity of its analogs, **1H-Indazole-7-sulfonamide** could potentially modulate signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be a target for such compounds.



[Click to download full resolution via product page](#)

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of **1H-Indazole-7-sulfonamide**, a series of in vitro assays can be employed.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., L1210, HeLa, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **1H-Indazole-7-sulfonamide** for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

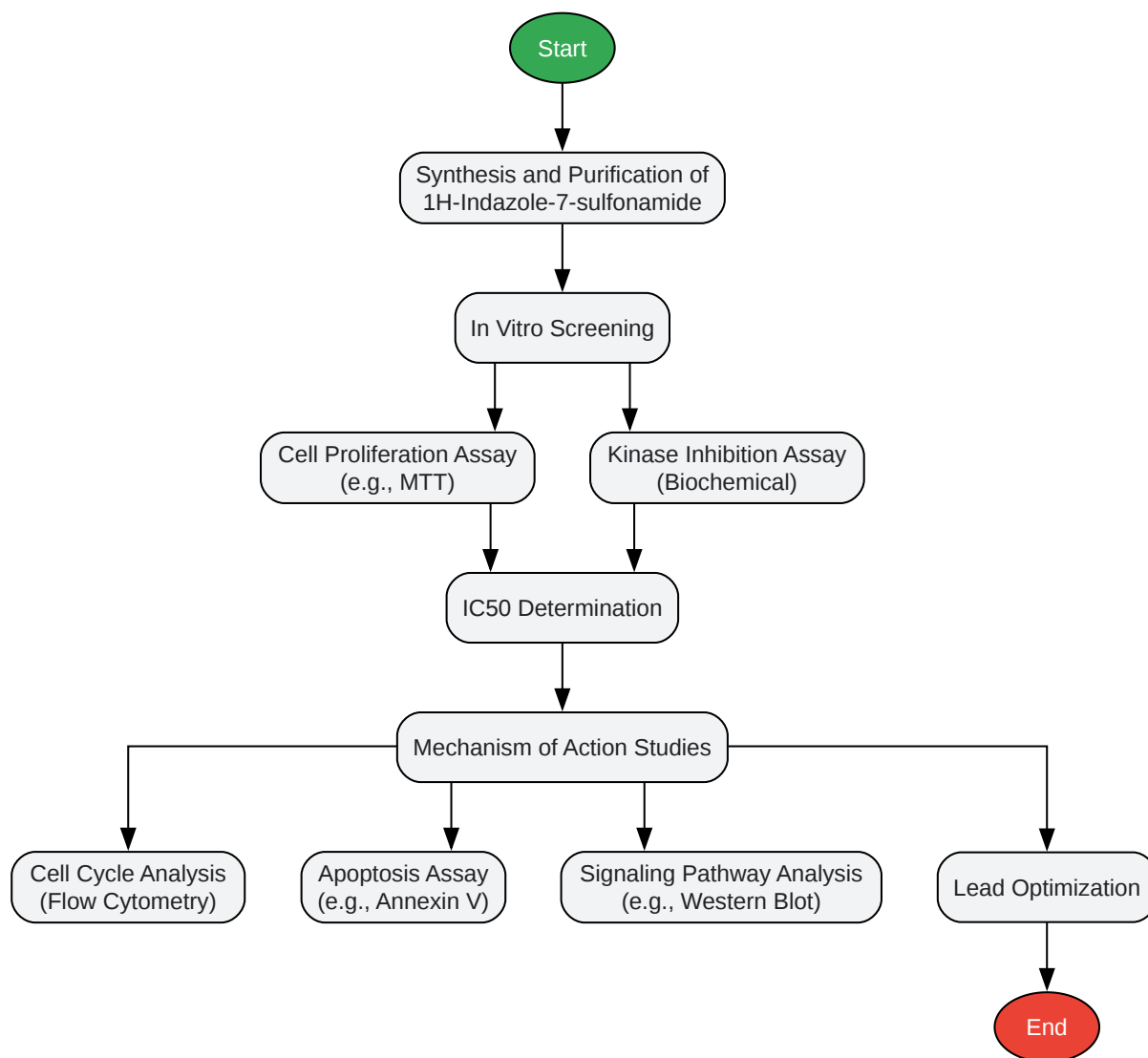
Kinase Inhibition Assay (Example: MAPK1)

This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.

- **Assay Setup:** In a suitable assay plate, combine the kinase (e.g., recombinant human MAPK1), a specific substrate peptide, and ATP.
- **Compound Addition:** Add varying concentrations of **1H-Indazole-7-sulfonamide** to the wells.

- Kinase Reaction: Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.
- Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP consumed.
- Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC_{50} value.

Workflow for Biological Evaluation



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [1H-Indazole-7-sulfonamide: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061884#1h-indazole-7-sulfonamide-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b061884#1h-indazole-7-sulfonamide-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com